molecular formula C11H13NO2 B15159952 4-(4-Methoxyphenoxy)but-2-yn-1-amine CAS No. 686347-78-4

4-(4-Methoxyphenoxy)but-2-yn-1-amine

Cat. No.: B15159952
CAS No.: 686347-78-4
M. Wt: 191.23 g/mol
InChI Key: WVSSJQNCHQPUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenoxy)but-2-yn-1-amine is an organic compound with the molecular formula C11H13NO2. It is characterized by the presence of a methoxyphenyl group attached to a butynylamine chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenoxy)but-2-yn-1-amine typically involves the reaction of 4-methoxyphenol with propargyl bromide to form 4-(4-methoxyphenoxy)but-2-yne. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)but-2-yn-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-(4-Methoxyphenoxy)but-2-yn-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)but-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)but-2-yn-1-amine
  • 4-(4-Methoxyphenoxy)but-2-yn-1-ol
  • 4-(4-Methoxyphenoxy)but-2-yn-1-thiol

Uniqueness

4-(4-Methoxyphenoxy)but-2-yn-1-amine is unique due to the presence of both a methoxyphenyl group and an alkyne chain, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.

Properties

CAS No.

686347-78-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(4-methoxyphenoxy)but-2-yn-1-amine

InChI

InChI=1S/C11H13NO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,8-9,12H2,1H3

InChI Key

WVSSJQNCHQPUDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC#CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.